molecular formula C10H15N3OS B021337 Pramipexole propionamide CAS No. 106006-84-2

Pramipexole propionamide

Cat. No. B021337
CAS RN: 106006-84-2
M. Wt: 225.31 g/mol
InChI Key: VVPFOYOFGUBZRY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pramipexole propionamide, commonly known as PPX, is a synthetic compound composed of pramipexole and propionamide. It is a new type of pharmaceutical agent that has recently been investigated for its potential therapeutic effects. PPX has been used in laboratory experiments to study its effects on biochemical and physiological processes.

Scientific Research Applications

  • Neuroprotective Effects in Parkinson's Disease and Other Neurodegenerative Disorders

    Pramipexole has been found to increase vesicular dopamine uptake in synaptic vesicles, suggesting potential neuroprotective effects in neurodegenerative disorders such as Parkinson's disease (Truong et al., 2003). It also protects dopaminergic cells from dopamine- and levodopa-induced cytotoxicity and apoptosis through an antioxidant mechanism (Zou et al., 1999).

  • Impact on Reward Anticipation and Impulse Control

    Pramipexole influences brain activity related to reward anticipation, but it may also reduce impulse control, potentially contributing to pathological gambling (Ye et al., 2011).

  • Treatment of Parkinson's Disease

    Pramipexole demonstrates high selectivity for dopamine D3 receptors and shows efficacy in improving motor function, reducing disability, and Parkinson's disease severity, allowing for a reduction in levodopa dosage (Piercey, 1998). Additionally, it exhibits neuroprotective effects against beta-amyloid neurotoxicity, suggesting potential use in treating neuropathologies involving amyloid beta-peptide-mediated oxidative injury (Uberti et al., 2007).

  • Effects on Dopamine Levels and Mood

    Pramipexole reduces extracellular dopamine concentrations in vivo through a reversible interaction with the dopamine D2 receptor, impacting neurotransmitter levels and affecting mood (Carter & Müller, 1991).

  • Anti-Apoptotic Effects

    It has anti-apoptotic effects in both dopaminergic and non-dopaminergic cells, indicating that its neuroprotective effects are independent of dopamine receptor occupancy or antioxidant activity (Gu et al., 2004).

  • Improvement in Motor Symptoms and Psychological Status

    Pramipexole is effective in improving motor symptoms, psychological status, and daily living activities in Parkinson's disease patients, with a focus on tremor reduction (Reichmann et al., 2003).

  • Sleep and Behavior Disorders

    It can reduce sleep motor behaviors and muscle atonia in patients with REM sleep behavior disorder, although it does not affect periodic leg movements (Fantini et al., 2003).

  • Anti-Inflammatory Activity

    Pramipexole also possesses significant anti-inflammatory activity, which might play a role in the pathophysiology of Parkinson's disease (Sadeghi et al., 2017).

  • Effects on Depression

    Its antidepressant effect in mice is mediated by activation of D2 receptors and inhibition of NMDA receptors and nitric oxide-cGMP pathway (Ostadhadi et al., 2016).

  • Enhanced Transdermal Delivery

    Research on cationic flexible liposomes for transdermal delivery of pramipexole shows potential for enhanced delivery and reduced side effects (Trivedi et al., 2021).

Mechanism of Action

Target of Action

The primary target of (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, also known as (-)-2-Amino-6-propionamido-tetrahydrobenzothiazole or Pramipexole propionamide, is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins.

Mode of Action

This compound activates NRF2 through a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby interfering with the KEAP1’s Kelch domain . This disruption prevents the degradation of NRF2, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various antioxidant genes, including NQO1 and HO-1 . These genes play a vital role in neutralizing reactive oxygen species and reducing oxidative stress. Therefore, the compound’s action on the NRF2 pathway has downstream effects on cellular redox homeostasis.

Pharmacokinetics

The compound exhibits good metabolic stability in human, rat, and mouse liver microsomes . It has an optimum half-life (T 1/2) and intrinsic clearance (Cl int), indicating favorable pharmacokinetic properties . .

Result of Action

The activation of NRF2 by the compound results in anti-inflammatory activity . It has been shown to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells) .

Future Directions

Future research could focus on modeling proposed pharmaceutical agents with thiazol cores to infer their binding affinities . Additionally, the benefits of pramipexole may extend beyond the relief of motor symptoms to the amelioration of depressive symptoms in Parkinson’s disease .

properties

IUPAC Name

N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPFOYOFGUBZRY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147469
Record name Pramipexole propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106006-84-2
Record name N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106006-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pramipexole propionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106006842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramipexole propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAMIPEXOLE PROPIONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32W093504
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pramipexole propionamide
Reactant of Route 2
Reactant of Route 2
Pramipexole propionamide
Reactant of Route 3
Reactant of Route 3
Pramipexole propionamide
Reactant of Route 4
Reactant of Route 4
Pramipexole propionamide
Reactant of Route 5
Reactant of Route 5
Pramipexole propionamide
Reactant of Route 6
Reactant of Route 6
Pramipexole propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.